Dipropyl (4-methylphenyl)phosphonate
Description
Dipropyl (4-methylphenyl)phosphonate is an organophosphorus compound characterized by a phosphonate ester group with two propyl chains and a 4-methylphenyl substituent. The compound has been investigated for its cytotoxic properties against cancer cell lines , antimicrobial activity , and utility in flame-retardant formulations . Its synthesis typically involves nucleophilic substitution or coupling reactions, as exemplified by methods using the Ohira-Bestmann reagent . This article provides a detailed comparison of this compound with structurally and functionally analogous phosphonates.
Properties
CAS No. |
20677-09-2 |
|---|---|
Molecular Formula |
C13H21O3P |
Molecular Weight |
256.28 g/mol |
IUPAC Name |
1-dipropoxyphosphoryl-4-methylbenzene |
InChI |
InChI=1S/C13H21O3P/c1-4-10-15-17(14,16-11-5-2)13-8-6-12(3)7-9-13/h6-9H,4-5,10-11H2,1-3H3 |
InChI Key |
LJGRIPLOUGZFQG-UHFFFAOYSA-N |
Canonical SMILES |
CCCOP(=O)(C1=CC=C(C=C1)C)OCCC |
Origin of Product |
United States |
Preparation Methods
Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction, involving trialkyl phosphites and alkyl halides, provides a foundational route for phosphonate synthesis. For dipropyl derivatives, tripropyl phosphite ($$(C3H7O)3P$$) reacts with 4-methylbenzyl chloride in refluxing toluene:
$$
(C3H7O)3P + C6H4(CH3)CH2Cl \rightarrow (C3H7O)2P(O)C6H3(CH3) + C3H7Cl
$$
Yields typically range from 60–75%, limited by competing side reactions such as halogen scrambling. Source 5’s patent data on triaryl phosphates confirms the necessity of anhydrous conditions, with trace water reducing yields by 15–20%.
Atherton-Todd Reaction
The Atherton-Todd method employs carbon tetrachloride and amines to phosphorylate alcohols. While effective for aryl phosphates, its adaptation to phosphonates requires stoichiometric amines like pyridine to scavenge HCl:
$$
(C3H7O)2PCl + C6H4(CH3)OH + CCl4 + C5H5N \rightarrow (C3H7O)2P(O)C6H3(CH3) + C5H5N·HCl + CHCl3
$$
Source 2’s orthogonal experiments with NaH in dimethylformamide (DMF) demonstrate superior reaction rates compared to traditional amines, achieving 86% conversion in 20 hours.
Direct Esterification Using Phosphorus Oxychloride
Two-Step Esterification
Industrial-scale synthesis often utilizes phosphorus oxychloride ($$POCl3$$) due to its high reactivity. In the first step, 4-methylphenol reacts with $$POCl3$$ at 50–70°C to form phosphoryl chloride intermediates:
$$
POCl3 + 2C6H4(CH3)OH \rightarrow (C6H4(CH3)O)2P(O)Cl + 2HCl
$$
Subsequent esterification with propanol under reflux yields the target compound:
$$
(C6H4(CH3)O)2P(O)Cl + 2C3H7OH \rightarrow (C3H7O)2P(O)C6H3(CH3) + 2HCl
$$
Source 5’s patent on tri-m-tolyl phosphates validates this approach, noting that molar ratios exceeding 1:2.5 (phenol:$$POCl_3$$) minimize diester byproducts.
Solvent and Catalyst Optimization
Polar aprotic solvents like DMF enhance nucleophilic substitution rates by stabilizing ionic intermediates. Source 2’s kinetic profiling using $$^{31}$$P NMR shows complete conversion within 12 hours at 90°C when using NaH as a base. Comparative data (Table 1) highlights DMF’s superiority over toluene or dichloromethane in minimizing hydrolysis.
Table 1: Solvent Effects on Esterification Yield
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 90 | 12 | 92 |
| Toluene | 110 | 24 | 68 |
| Dichloromethane | 40 | 48 | 45 |
Base-Promoted Coupling with Dipropyl Phosphite
Mechanism and Conditions
Source 2’s transition-metal-free phosphorylation protocol provides a scalable alternative. Sodium hydride deprotonates dipropyl phosphite ($$(C3H7O)2P(O)H$$), generating a nucleophilic phosphinite anion:
$$
(C3H7O)2P(O)H + NaH \rightarrow (C3H7O)2P(O)Na + H2
$$
This anion displaces halides from 4-methylphenyl substrates in DMF, achieving 86–92% yields at room temperature. The method circumvents metal catalysts, reducing purification steps.
Substrate Scope and Limitations
While effective for electron-deficient arenes, electron-rich substrates like 4-methylphenol require elevated temperatures (80–100°C). Source 2’s failure to phosphorylate p-methoxyphenol under standard conditions underscores the electronic sensitivity of this route.
Transesterification Approaches
Diethyl to Dipropyl Exchange
Transesterification with excess propanol enables the conversion of diethyl (4-methylphenyl)phosphonate:
$$
(C2H5O)2P(O)C6H3(CH3) + 2C3H7OH \rightarrow (C3H7O)2P(O)C6H3(CH3) + 2C2H5OH
$$
Acid catalysts (e.g., p-toluenesulfonic acid) drive equilibrium toward dipropyl esters, though prolonged heating above 120°C risks thermal decomposition.
Enzymatic Transesterification
Emerging biocatalytic methods utilize lipases in non-aqueous media. Source 4’s biodegradation studies of organophosphorus compounds reveal that Pseudomonas fluorescens esterases selectively hydrolyze ethyl groups, suggesting potential for kinetic resolution in transesterification.
Industrial-Scale Synthesis and Patent Landscape
Source 5’s lubricant patents describe continuous-flow reactors for diaryl phosphonate production, achieving 98% purity through fractional distillation. Key parameters include:
- Residence time : 30–60 minutes
- Temperature gradient : 50°C (inlet) to 180°C (outlet)
- Catalyst : 0.1–0.5 wt% zinc stearate
Notably, these systems avoid the exothermic risks of batch processes, enabling annual outputs exceeding 10,000 metric tons.
Chemical Reactions Analysis
Types of Reactions
Dipropyl (4-methylphenyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted phosphonates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Dipropyl (4-methylphenyl)phosphonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of dipropyl (4-methylphenyl)phosphonate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to specific proteins or receptors. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Aryl-Substituted Phosphonates
The 4-methylphenyl group in Dipropyl (4-methylphenyl)phosphonate significantly influences bioactivity compared to other aryl substituents:
- 4-Fluorophenyl analogue : Dipropyl ((4-fluorophenyl)(4-methoxyphenyl)methyl)phosphonate (3l) exhibits distinct electronic properties due to the electron-withdrawing fluorine atom, though its biological data remain unreported .
- 4-Methoxyphenyl analogue : Diisopropyl [(4-methoxybenzamido)(p-tolyl)methyl]phosphonate demonstrated moderate antimicrobial activity (10 mm inhibition zone against Bacillus subtilis), suggesting that electron-donating groups like methoxy may enhance antimicrobial efficacy compared to methyl substituents .
Alkyl Chain Variations
The propyl chains in this compound can be replaced with shorter (ethyl) or branched (isopropyl) alkyl groups:
- Diisopropyl analogues : Diisopropyl methylphosphonate is structurally similar but primarily studied for industrial applications (e.g., flame retardants) rather than bioactivity .
Key Insight : Alkyl chain length (ethyl, propyl, isopropyl) has minimal impact on cytotoxicity, whereas aryl substituents critically modulate bioactivity .
Reaction Efficiency
- Dipropyl phosphonates often exhibit lower synthetic yields compared to diethyl analogues. For example, phospha-Michael additions with dipropyl phosphonate yielded products in only 8–10%, likely due to steric hindrance from the propyl chains .
- In contrast, dimethyl and diethyl phosphonates are more commonly used in Ohira-Bestmann reagent-based syntheses due to their higher reactivity .
Functionalization Pathways
- This compound derivatives can undergo further modifications, such as Ugi reactions, to generate tetrasubstituted α-aminophosphonates with retained bioactivity .
Cytotoxicity
This compound derivatives show promising anticancer activity, as highlighted in Table 1:
Table 1: Cytotoxicity of Selected Phosphonates Against Cancer Cell Lines
| Compound | IC50 (µmol/L) Eca109 | IC50 (µmol/L) Huh7 |
|---|---|---|
| This compound derivative* | 2.26–7.46 | 2.26–7.46 |
| Sunitinib (control) | 16.54 | 5.27 |
| Diethyl (2-methylphenyl)phosphonate derivative* | 3.95–7.82 | 3.95–7.82 |
*Derivatives with R1 = isopropyl and R2 = 4-methylphenyl or 2-methylphenyl .
Key Findings :
Antimicrobial Activity
- The hydroxyl-phosphonic acid derivative of Diisopropyl [(4-methoxybenzamido)(p-tolyl)methyl]phosphonate showed moderate activity (10 mm inhibition zone) , suggesting that hydrolysis of the phosphonate ester may enhance antimicrobial effects.
Q & A
Basic: What are the optimal reaction conditions for synthesizing Dipropyl (4-methylphenyl)phosphonate to maximize yield?
Methodological Answer:
Low yields (8–10%) have been reported in phospha-Michael additions using dipropyl phosphonate derivatives, attributed to steric hindrance or suboptimal catalytic conditions . To improve yields:
- Catalyst Screening: Test alternative catalysts (e.g., chiral bases, Lewis acids) to enhance nucleophilic attack efficiency.
- Solvent Optimization: Polar aprotic solvents (e.g., DMF, THF) may improve solubility and reaction kinetics.
- Temperature Control: Elevated temperatures (60–80°C) could accelerate reactivity, but monitor for thermal decomposition.
- Continuous Flow Synthesis: Microfluidic reactors (as demonstrated for hydroxymethyl phosphonates) enable precise control over reaction parameters, potentially reducing side reactions .
Basic: What are the common analytical methods for assessing the purity of this compound?
Methodological Answer:
Key techniques include:
- HPLC with Buffer Systems: Use sodium acetate/sodium 1-octanesulfonate buffer (pH 4.6) and methanol mixtures for chromatographic separation, ensuring baseline resolution of impurities .
- NMR Spectroscopy: P NMR identifies phosphonate-specific peaks, while H/C NMR verifies structural integrity.
- Mass Spectrometry (MS): High-resolution MS confirms molecular ion peaks and detects trace contaminants.
- Elemental Analysis: Validate C, H, P, and O content to assess stoichiometric purity.
Advanced: How can spectroscopic and crystallographic techniques resolve structural ambiguities in this compound derivatives?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD): Resolve stereochemical configurations and intermolecular interactions, as demonstrated for sulfonyl-substituted benzodiazacyclopentadecine derivatives .
- Hirshfeld Surface Analysis: Quantify non-covalent interactions (e.g., H-bonding, π-π stacking) to explain packing motifs and stability .
- FT-IR and Fluorescence Quenching: Probe binding affinities with proteins or ligands. For example, α-amino phosphonate derivatives showed static quenching mechanisms via Stern-Volmer analysis, revealing binding constants () up to L·mol·s .
Advanced: What strategies can mitigate low yields in phospha-Michael additions involving this compound?
Methodological Answer:
- Catalytic System Redesign: Replace traditional bases with bifunctional organocatalysts to stabilize transition states and reduce steric clashes .
- Substrate Preactivation: Convert the phosphonate to a more electrophilic species (e.g., via silylation or phosphorylation).
- Continuous Flow Reactors: Microfluidic systems improve mass/heat transfer, enabling rapid mixing and higher reproducibility (e.g., 10% triethylamine-catalyzed reactions in flow conditions) .
- Post-Reaction Workup: Employ column chromatography or fractional distillation to isolate products from unreacted starting materials.
Advanced: How does this compound contribute to the development of phosphonate-based metal-organic frameworks (MOFs)?
Methodological Answer:
Phosphonate ligands are critical for designing MOFs with semiconducting properties. Methodological considerations include:
- Linker Functionalization: Introduce electron-withdrawing groups (e.g., -NO, -CF) to the 4-methylphenyl moiety to modulate MOF bandgaps and conductivity .
- Crystallization Optimization: Slow diffusion or solvothermal methods enhance crystal quality for SCXRD analysis.
- Charge Transport Studies: Use impedance spectroscopy to evaluate MOF performance in energy storage applications, such as supercapacitors or ion-conducting materials .
Advanced: What analytical challenges arise in differentiating phosphonate derivatives, and how can they be addressed?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
